Gabexate mesylate Gabexate mesylate Gabexate methanesulfonate is a methanesulfonate salt, a member of guanidines and a benzoate ester.
A serine proteinase inhibitor used therapeutically in the treatment of pancreatitis, disseminated intravascular coagulation (DIC), and as a regional anticoagulant for hemodialysis. The drug inhibits the hydrolytic effects of thrombin, plasmin, and kallikrein, but not of chymotrypsin and aprotinin.
Brand Name: Vulcanchem
CAS No.: 56974-61-9
VCID: VC20751668
InChI: InChI=1S/C16H23N3O4.CH4O3S/c1-2-22-15(21)12-7-9-13(10-8-12)23-14(20)6-4-3-5-11-19-16(17)18;1-5(2,3)4/h7-10H,2-6,11H2,1H3,(H4,17,18,19);1H3,(H,2,3,4)
SMILES: CCOC(=O)C1=CC=C(C=C1)OC(=O)CCCCCN=C(N)N.CS(=O)(=O)O
Molecular Formula: C17H27N3O7S
Molecular Weight: 417.5 g/mol

Gabexate mesylate

CAS No.: 56974-61-9

Cat. No.: VC20751668

Molecular Formula: C17H27N3O7S

Molecular Weight: 417.5 g/mol

* For research use only. Not for human or veterinary use.

Gabexate mesylate - 56974-61-9

CAS No. 56974-61-9
Molecular Formula C17H27N3O7S
Molecular Weight 417.5 g/mol
IUPAC Name ethyl 4-[6-(diaminomethylideneamino)hexanoyloxy]benzoate;methanesulfonic acid
Standard InChI InChI=1S/C16H23N3O4.CH4O3S/c1-2-22-15(21)12-7-9-13(10-8-12)23-14(20)6-4-3-5-11-19-16(17)18;1-5(2,3)4/h7-10H,2-6,11H2,1H3,(H4,17,18,19);1H3,(H,2,3,4)
Standard InChI Key DNTNDFLIKUKKOC-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)OC(=O)CCCCCN=C(N)N.CS(=O)(=O)O
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)OC(=O)CCCCCN=C(N)N.CS(=O)(=O)O

Chemical Properties and Structure

Gabexate mesylate possesses the following chemical characteristics:

PropertyValue
Molecular FormulaC16H23N3O4.CH4O3S
Molecular Weight417.477
StereochemistryACHIRAL
Defined Stereocenters0 / 0
E/Z Centers0
Charge0

The compound is a methanesulfonic acid salt (mesylate) combined with the active gabexate component. Its structure enables effective interaction with the active sites of various proteolytic enzymes, inhibiting their activity and modulating inflammatory and coagulation pathways .

Mechanism of Action

Protease Inhibition

Gabexate mesylate functions primarily as a synthetic protease inhibitor that targets multiple enzymes including trypsin, kallikrein, and plasmin. This broad-spectrum inhibition is particularly relevant in conditions characterized by excessive proteolytic enzyme activity, such as acute pancreatitis .

Anti-inflammatory Effects

The compound demonstrates significant anti-inflammatory properties, particularly through its ability to prevent proteolytic destruction of IκB, which subsequently suppresses the NF-κB signaling pathway. This mechanism leads to decreased production of inflammatory cytokines, mitigating inflammatory responses in various pathological conditions .

Anti-coagulation Effects

Gabexate mesylate improves organ disorders and bleeding tendencies by inhibiting blood coagulation. This property is especially valuable in managing disseminated intravascular coagulation, a severe complication often associated with sepsis .

Modulation of Pain Pathways

In rheumatoid arthritis models, gabexate mesylate has been shown to downregulate TRPV1 signaling in spinal dorsal horn neurons, potentially contributing to its analgesic effects by preventing spontaneous ongoing pain .

Clinical Applications

Role in Pancreatic Disorders

Gabexate mesylate is primarily used in treating:

  • Acute pancreatitis with deviation of proteolytic enzymes

  • Acute exacerbation of chronic recurrent pancreatitis

  • Acute pancreatitis after surgery

It has also been evaluated for preventing post-ERCP (Endoscopic Retrograde Cholangiopancreatography) pancreatitis (PEP). A study demonstrated that a 24-hour continuous intravenous infusion of 400 mg of gabexate mesylate significantly reduced PEP incidence compared to controls .

Role in Sepsis and Inflammation

Research indicates that gabexate mesylate:

  • Effectively treats sepsis-associated disseminated intravascular coagulation

  • Attenuates sepsis-induced lung injury in experimental models

  • Regulates gut microbiota compositions in septic conditions

A study examining the effects on gut microbiota in septic rats revealed that gabexate mesylate treatment increased beneficial bacteria (Pygmaiobacter, Lactobacillus, and Erysipelotrichaceae UCG-003) while decreasing potentially harmful bacteria (Escherichia–Shigella and Akkermansia) .

Role in Rheumatoid Arthritis

Recent research has explored gabexate mesylate's potential in treating rheumatoid arthritis. In CFA-induced arthritis rat models, the compound demonstrated:

  • Attenuation of mechanical allodynia

  • Decreased heat hyperalgesia

  • Reduced cold allodynia

  • Restoration of paw thickness

  • Normalized body weight

Role in Spinal Cord Injury

Preliminary research suggests potential neuroprotective effects in spinal cord injury. A prospective, randomized study examined its effect on compression trauma-induced spinal cord injury in rats, indicating possible benefits through inhibition of both coagulation and cytokine production by monocytes .

Research Findings and Clinical Trials

Post-ERCP Pancreatitis Prevention Studies

A comprehensive analysis of 1,480 patients undergoing ERCP compared gabexate mesylate, ulinastatin, and saline solution (control) for preventing post-ERCP pancreatitis, with the following results:

GroupPEP IncidenceModerate to Severe PEP
Gabexate mesylate (n=593)3.5% (21/593)0.5% (3/593)
Ulinastatin (n=229)7.0% (16/229)2.6% (6/229)
Control (n=658)7.3% (48/658)2.3% (15/658)
p-value0.0120.020

These findings demonstrate that gabexate mesylate significantly reduced PEP incidence compared to both ulinastatin and control groups .

Acute Pancreatitis Treatment

A multicenter, randomized, double-blind trial evaluated gabexate mesylate (12 mg/kg/day as continuous intravenous infusion for 4-12 days) versus placebo in 100 patients with acute pancreatitis. Contrary to expectations, this study found no statistically significant differences between the two groups in clinical parameters, analgesic requirements, complications, hospitalization time, or mortality .

Sepsis and Gut Microbiota Effects

Research examining septic rats revealed significant differences in outcomes between treatment groups:

GroupMortality RateLung Tissue Findings
Sham Control0/20 (0%)Normal
CLP (sepsis model)10/20 (50%)Severe inflammatory infiltration and edema
Gabexate Mesylate4/20 (20%)Reduced inflammation

The mortality rate difference between gabexate mesylate and CLP groups was statistically significant (p<0.05). Additionally, the study identified three metabolites (Palmitoylethanolamide, Deoxycholic acid, and Chenodeoxycholic acid) that correlated significantly with microbial changes following treatment .

Rheumatoid Arthritis Models

Research on CFA-induced arthritis in rats explored various doses of gabexate mesylate (10mg/kg, 20mg/kg, 40mg/kg) compared to indomethacin (5mg/kg). The study demonstrated that gabexate mesylate effectively reduced pain behaviors while showing no significant effects on locomotor activity or motor coordination, suggesting a favorable therapeutic profile for arthritis treatment .

Comparative Efficacy with Other Therapeutic Agents

Comparison with Ulinastatin

ParameterGabexate MesylateUlinastatin
PEP Incidence3.5%7.0%
Cost (approximate)US $18 (400 mg)US $44 (150,000 units)
Moderate to Severe PEP0.5%2.6%

While ulinastatin has reportedly stronger inhibitory effects on pancreatic enzymes in experimental models, clinical outcomes favor gabexate mesylate for PEP prevention, with the added benefit of cost-effectiveness .

Comparison with Other Agents

The cost of continuous infusion of somatostatin (another potential pancreatitis treatment) is approximately US $40 for 0.75 mg and US $109 for 3 mg, making gabexate mesylate significantly more cost-effective .

In rheumatoid arthritis models, gabexate mesylate showed promising results when compared with indomethacin (5mg/kg), suggesting potential as a safer alternative therapy for inflammatory arthritis .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator